3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Descripción general

Descripción

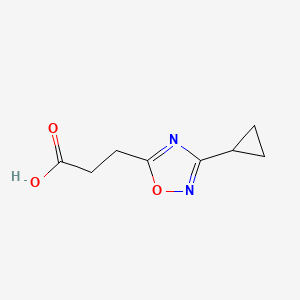

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O3 It features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propanoic acid moiety

Métodos De Preparación

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction typically proceeds at ambient temperature and yields the desired oxadiazole compound in moderate to excellent yields.

Análisis De Reacciones Químicas

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant and Anxiolytic Properties

Research indicates that compounds containing the oxadiazole moiety, such as 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid, exhibit significant anticonvulsant and anxiolytic effects. This is attributed to their ability to modulate neurotransmitter systems in the brain. For instance, studies have shown that similar oxadiazole derivatives can enhance GABAergic activity, which is crucial for seizure control and anxiety reduction .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with GABA receptors or modulation of ion channels. Some derivatives have been reported to act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA and thus stabilizing neuronal excitability .

Agrochemical Applications

Pesticidal Activity

Compounds like this compound have been investigated for their potential use as pesticides. The oxadiazole group is known for its ability to disrupt metabolic processes in pests. Research has demonstrated that derivatives can inhibit key enzymes involved in the biosynthesis of essential compounds in insects, leading to effective pest control strategies .

Herbicidal Properties

In addition to insecticidal applications, oxadiazole derivatives have been explored for their herbicidal properties. They can interfere with plant growth by inhibiting specific pathways crucial for development. This makes them candidates for developing selective herbicides that target weeds without harming crops .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has shown that incorporating oxadiazole units into polymer backbones can improve thermal stability and mechanical strength. These materials are being studied for applications in coatings and advanced composites .

Nanocomposites

Furthermore, the incorporation of this compound into nanocomposite materials has been explored. The presence of oxadiazole groups can enhance the interfacial adhesion between the polymer matrix and nanoparticles, leading to improved electrical and thermal conductivity. Such advancements are crucial for developing next-generation electronic materials .

Mecanismo De Acción

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, thereby inhibiting or activating their function .

Comparación Con Compuestos Similares

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared with other oxadiazole derivatives, such as:

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine: This compound features a piperidine ring instead of a propanoic acid moiety, which alters its chemical and biological properties.

2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group attached to the oxadiazole ring, providing different reactivity and applications. The uniqueness of this compound lies in its combination of the cyclopropyl group and the propanoic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 169.19 g/mol

- CAS Number : Not explicitly listed, but related compounds exist under similar identifiers.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in different biological pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study on related compounds suggests that modifications in the oxadiazole ring can enhance antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM to 222.31 µM against various pathogens including Staphylococcus aureus and Candida albicans .

Inhibition of Rho/MRTF/SRF Pathway

A significant finding from a high-throughput screening assay identified oxadiazole derivatives as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The compound's structural features, particularly the carboxylic acid functionality, were crucial for maintaining activity. The optimal carbon chain length between the oxadiazole and carboxylic acid was found to be three carbons .

Structure-Activity Relationship (SAR)

The SAR studies on oxadiazole derivatives reveal critical insights into how structural modifications influence biological activity:

| Compound Modification | Observed Activity |

|---|---|

| Replacement of carboxylic acid with neutral groups | Loss of activity |

| Varying carbon chain lengths between oxadiazole and carboxylic acid | Optimal activity at three carbons |

| Substituents on the oxadiazole ring | Enhanced potency against specific targets |

These findings emphasize the importance of both the functional groups and their spatial arrangement in determining the effectiveness of these compounds.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition with MIC values comparable to established antibiotics .

- Inhibition Mechanism : Another research highlighted the mechanism by which oxadiazole compounds inhibit Rho-mediated gene transcription. This study utilized luciferase assays to demonstrate that specific structural features were critical for target engagement .

Propiedades

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWRSHYTVBKHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.